molecular formula C7H7BrClN B1488069 4-Bromomethyl-2-chloro-6-methylpyridine CAS No. 1227588-90-0

4-Bromomethyl-2-chloro-6-methylpyridine

Cat. No.: B1488069
CAS No.: 1227588-90-0
M. Wt: 220.49 g/mol
InChI Key: HPBVWUUEUKYYGE-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-chloro-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-chloro-6-methylpyridine typically involves the bromination of 2-chloro-6-methylpyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane or acetone under reflux conditions .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be achieved through a continuous flow process. This method involves the use of a bromination reagent, such as N-bromosuccinimide, and a solvent like acetone or dichloromethane. The reactants are mixed in a pipeline reactor under controlled temperature and illumination conditions to ensure efficient bromination .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-chloro-6-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-chloro-6-methylpyridine.

Scientific Research Applications

4-Bromomethyl-2-chloro-6-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-chloro-6-methylpyridine involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methylpyridine: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    4-Bromomethylpyridine: Lacks the chlorine and methyl groups, resulting in different reactivity and applications.

    2,4-Dichloro-6-methylpyridine: Contains two chlorine atoms, leading to different chemical properties and reactivity.

Uniqueness

4-Bromomethyl-2-chloro-6-methylpyridine is unique due to the combination of the bromomethyl, chlorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBVWUUEUKYYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227588-90-0
Record name 4-(bromomethyl)-2-chloro-6-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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